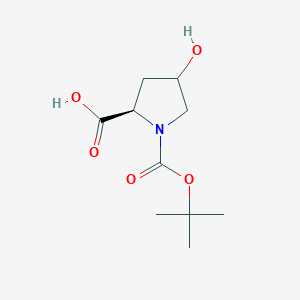

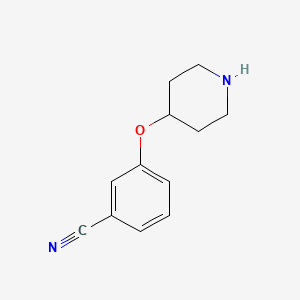

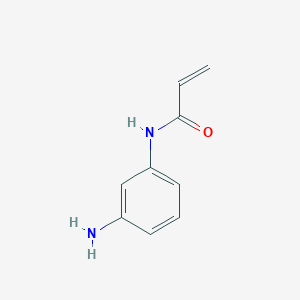

2-(4-Piperidinyl)ethyl acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, where piperidine is used as a catalyst . Another method for synthesizing piperidine derivatives is through a microwave-assisted aziridine to piperidine ring expansion followed by a radical-induced nitrile translocation, as described in the synthesis of methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed through spectral studies and X-ray diffraction. For instance, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined to crystallize in the monoclinic crystal system with a Z conformation about the C=C bond . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group, also adopting a Z conformation about the C=C double bond .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, the methyl ester of a new hydroxy acid of the piperidine series was prepared and converted into a substituted pyridine . Additionally, the Pinner reaction was used to convert 2-(cyanomethyl)piperidines into methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be diverse, depending on the substituents attached to the piperidine ring. The antimicrobial and antioxidant activities of synthesized piperidine derivatives have been evaluated in vitro, indicating potential applications in pharmaceuticals . The metabolic activity of certain piperidine derivatives, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has been studied in obese rats, showing a reduction in food intake and weight gain .

Scientific Research Applications

Charge Transfer Studies

A comprehensive study on intramolecular charge-transfer molecules, including 4-(1-piperidinyl)benzonitrile, in ethyl acetate showcases the complex electrolyte-concentration and ion-size dependencies of the excited-state intramolecular charge-transfer reaction. The detailed time-resolved and steady-state spectroscopic analysis provides critical insights into the reaction dynamics, quantum yield, absorption and emission transition moments, and the impact of electrolyte concentration on these parameters. This research offers a deeper understanding of charge-transfer processes in various solvent environments, contributing to the field of photochemistry and molecular electronics (Pradhan & Biswas, 2007) (Pradhan & Biswas, 2007).

Synthesis and Antibacterial Activity

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including ethyl piperidin-4-carboxylate, has been explored. The derived compounds, particularly those bearing a 2-methylphenyl group, demonstrated significant growth inhibitory activities against various bacterial strains, marking their potential in developing new antibacterial agents (Iqbal et al., 2017).

Advanced Heterocyclic Compound Synthesis

The synthesis of complex heterocyclic compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride has been achieved. The resultant compound, synthesized via a multi-step reaction, exhibited moderate antimicrobial activities against a range of pathogens, showcasing its potential in medicinal chemistry (Ovonramwen et al., 2019).

Multi-Component Chemical Synthesis

A novel tandem multi-component synthesis of complex structures like 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, presumably derived from compounds similar to ethyl 2-[(4-oxo-2,6-diaryl-3-piperidinyl)sulfanyl]acetates, demonstrates the intricate chemical transformations possible with compounds related to 2-(4-Piperidinyl)ethyl acetate hydrochloride. This research broadens the scope of multi-component chemical synthesis, contributing to the field of synthetic organic chemistry (Raja & Perumal, 2006).

Future Directions

Piperidine derivatives continue to play a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The field continues to explore the development of fast and cost-effective methods for the synthesis of substituted piperidines . The pharmaceutical applications of synthetic and natural piperidines are also being explored, with the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name |

2-piperidin-4-ylethyl acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWZRSGYYSHXMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Piperidinyl)ethyl acetate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)